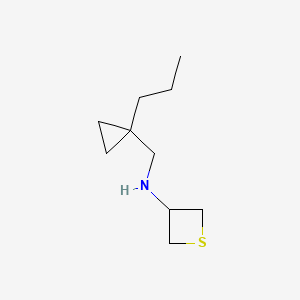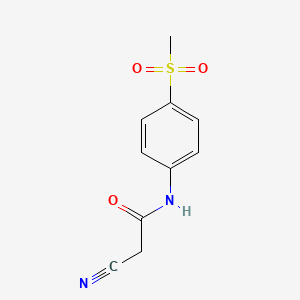![molecular formula C15H14N2S2 B12991157 5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12991157.png)
5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with ethyl, methyl, phenyl, and thiol groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often involve refluxing the reactants in solvents such as ethanol or acetonitrile, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thieno rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified thieno[2,3-d]pyrimidine derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective activities.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or inhibit specific kinases involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 4-(6-Methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
Uniqueness
5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiol group, in particular, allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H14N2S2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
5-ethyl-6-methyl-2-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C15H14N2S2/c1-3-11-9(2)19-15-12(11)14(18)16-13(17-15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,16,17,18) |
InChI Key |
QAJPVQFYXWVJCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=S)NC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


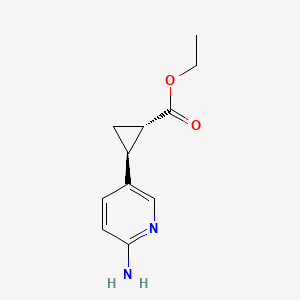
![2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-methylbutan-1-amine](/img/structure/B12991080.png)
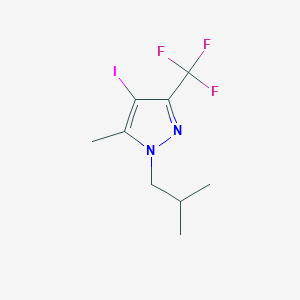
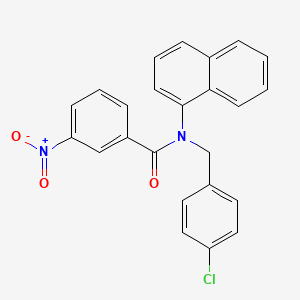
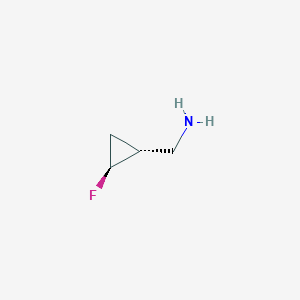

![7-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B12991106.png)
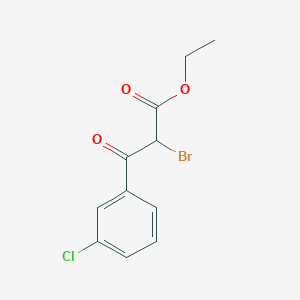
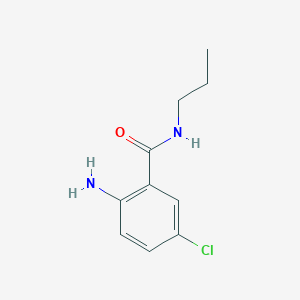
![2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12991127.png)


